1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione
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Overview
Description
1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthracene-based derivatives often involves cross-coupling reactions. For instance, the Suzuki or Sonogashira cross-coupling reactions are commonly used to introduce various substituents at the 9 and 10 positions of the anthracene core . These reactions typically require palladium catalysts and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of anthracene derivatives can involve gas-phase oxidation or liquid-phase oxidation methods. In the gas-phase method, anthracene is vaporized and mixed with air, then oxidized in the presence of a vanadium pentoxide catalyst at around 389°C . The liquid-phase method involves dissolving anthracene in a solvent like trichlorobenzene, followed by oxidation with nitric acid at controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while reduction can produce hydroquinones.
Scientific Research Applications
1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-2-(3-oxohex-1-yn-1-yl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit key enzymes involved in cellular processes, contributing to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission with a high quantum yield.
Properties
CAS No. |
159971-58-1 |
---|---|
Molecular Formula |
C20H15NO3 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1-amino-2-(3-oxohex-1-ynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H15NO3/c1-2-5-13(22)10-8-12-9-11-16-17(18(12)21)20(24)15-7-4-3-6-14(15)19(16)23/h3-4,6-7,9,11H,2,5,21H2,1H3 |
InChI Key |
KFRODYRHFGPJMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C#CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
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